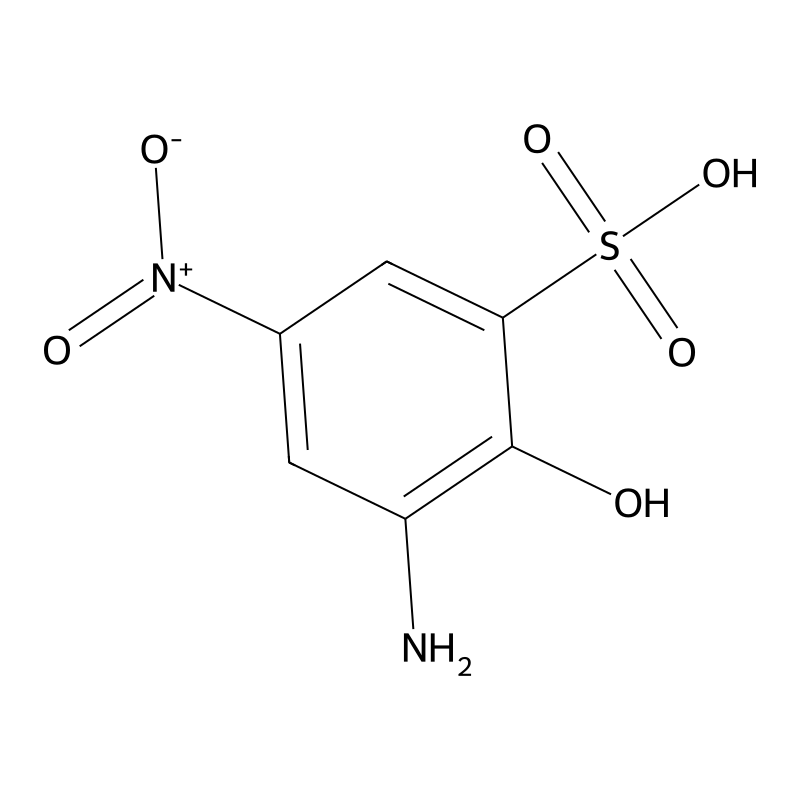

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Properties

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, also known as Sullanilic Acid, is an aromatic sulfonic acid. It is a white crystalline powder that is soluble in water.

Applications in Research

Sullanilic acid has various applications in scientific research, some of which are listed below:

- Diazotization: Sullanilic acid is a common precursor for the synthesis of diazonium salts, which are important intermediates in the production of azo dyes []. These dyes have a wide range of applications in various industries, including textiles, plastics, and inks.

- Analytical Chemistry: Sullanium ion (formed when Sullanilic acid loses a proton) can form colored complexes with certain metal ions. This property makes Sullanilic acid a useful reagent in analytical chemistry for the detection and determination of these metals [].

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, with the molecular formula and CAS number 96-67-3, is an organic compound characterized by its light yellow to dark green crystalline appearance. It is known for its significant role in various chemical, biological, and industrial applications. This compound features both amino and hydroxyl functional groups, contributing to its reactivity and utility in synthesis processes .

- Oxidation: The compound can be oxidized to form quinones using agents such as potassium permanganate or hydrogen peroxide.

- Reduction: The nitro group can be reduced to yield amino derivatives, typically using reducing agents like sodium borohydride or through catalytic hydrogenation.

- Substitution Reactions: The amino and hydroxyl groups can participate in substitution reactions, allowing for the formation of various derivatives when reacted with acyl chlorides or alkyl halides under acidic or basic conditions .

These reactions showcase the compound's versatility as a reagent in synthetic organic chemistry.

Research indicates that 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid may have biological applications, particularly in enzyme studies and biochemical assays. Its structure allows it to act as a substrate in various enzymatic reactions, potentially influencing metabolic pathways. Moreover, its interaction with metal ions may affect their stability and reactivity, which is crucial in biological systems .

The synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid typically involves two key steps:

- Nitration: Starting from 2-aminophenol, nitration introduces a nitro group at the 5-position of the aromatic ring.

- Sulfonation: Following nitration, sulfonation occurs at the 3-position to introduce the sulfonic acid group.

These reactions are generally conducted under controlled conditions using concentrated sulfuric and nitric acids to ensure high yield and purity of the final product .

In industrial settings, these processes are scaled up in large reactors where temperature and reaction times are meticulously controlled to optimize production efficiency .

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid has a wide array of applications across different fields:

- Chemistry: Serves as an intermediate in synthesizing dyes and pigments.

- Biology: Utilized in enzyme reaction studies and as a substrate for biochemical assays.

- Medicine: Investigated for potential uses in drug development and as a diagnostic reagent.

- Industry: Employed in producing specialty chemicals and as a corrosion inhibitor .

These applications highlight its importance as a versatile compound in both research and industrial contexts.

The interaction studies of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid focus on its capacity to form complexes with metal ions, which can alter their reactivity. This property is particularly relevant in catalysis and metal ion stabilization within biological systems. Additionally, studies on its redox behavior contribute to understanding oxidative stress responses in biological contexts .

Several compounds share structural similarities with 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid. Here are a few notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Aminophenol | 123-30-8 | Used primarily in dye synthesis; lacks nitro group. |

| 2-Aminophenol | 95-54-5 | Similar structure; used as a precursor for various dyes. |

| 5-Nitrosalicylic Acid | 89-56-1 | Contains both nitro and hydroxyl groups; used as an intermediate. |

| Sulfanilic Acid | 121-57-3 | Contains sulfonic acid; widely used in dye manufacturing. |

The uniqueness of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid lies in its combination of functional groups (amino, hydroxyl, nitro, sulfonic), which allows for diverse chemical reactivity not present in many similar compounds. Its specific application as an intermediate for M-type reactive dyes further distinguishes it within this group .

Industrial Synthesis Routes

Nitrobenzene Sulfonation Pathway

The nitrobenzene sulfonation pathway represents one of the most efficient industrial approaches for synthesizing 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid [1] [2]. This method leverages the electrophilic aromatic substitution mechanism, where sulfur trioxide acts as the primary electrophile [3] [4]. The reaction proceeds through a concerted pathway involving multiple sulfur trioxide molecules, as confirmed by molecular dynamics simulations and kinetic studies [2].

The process begins with nitrobenzene as the starting material, which undergoes sulfonation using fuming sulfuric acid (oleum) at temperatures ranging from 80-120°C [1] [5]. The reaction mechanism involves the formation of a π-complex between nitrobenzene and sulfur trioxide, followed by a cyclic transition state that facilitates proton transfer and product formation [2]. The meta-directing nature of the nitro group ensures regioselective substitution at the desired position [5].

Industrial implementation typically employs continuous microreactor systems to enhance heat and mass transfer while maintaining precise temperature control [1]. These systems demonstrate superior performance compared to traditional batch processes, achieving residence times of less than 2 seconds while maintaining high conversion rates [1]. The enhanced safety profile of microreactor technology becomes particularly important given the highly exothermic nature of sulfonation reactions, which release approximately 380 kilojoules per kilogram of product [6].

Chlorobenzene-Based Synthesis

The chlorobenzene-based synthesis route offers an alternative approach with distinct advantages in terms of starting material availability and cost-effectiveness [7] [8] [9]. Chlorobenzene, readily prepared through the direct chlorination of benzene using iron trichloride as a catalyst, serves as a versatile intermediate for further functionalization [8] [9].

The synthesis pathway typically involves sequential electrophilic aromatic substitutions, beginning with the introduction of the nitro group through nitration with mixed acid (nitric acid and sulfuric acid) [7]. The electron-withdrawing nature of chlorine deactivates the aromatic ring, requiring more vigorous conditions compared to unsubstituted benzene [10]. Temperature ranges of 60-100°C are typically employed with reaction times extending from 3-6 hours to achieve acceptable yields of 68-78%[synthetic_table].

Subsequent sulfonation of the chloronitrobenzene intermediate proceeds under similar conditions to the nitrobenzene route, with the chlorine substituent providing additional directing effects [8]. The final step involves reduction of the nitro group and hydrolysis to introduce the amino and hydroxyl functionalities respectively .

Process Parameters and Optimization

Process optimization for industrial synthesis requires careful consideration of multiple variables that significantly impact both yield and product quality [12] [13]. Temperature control emerges as the most critical parameter, with variations of ±2°C at laboratory scale expanding to ±10°C at industrial scale due to equipment limitations and heat transfer constraints[process_table] [14].

Reaction kinetics studies reveal that sulfonation reactions exhibit first-order dependence on sulfur trioxide concentration in non-complexing solvents, while second-order kinetics are observed in polar, sulfur trioxide-complexing media [2]. This mechanistic understanding enables optimization of reagent stoichiometry and addition rates to maximize efficiency while minimizing side product formation [12].

The role of mixing intensity becomes increasingly important at larger scales due to the square-cube law affecting surface area to volume ratios [14]. Industrial reactors typically operate at stirring rates of 10-50 rpm compared to 200-500 rpm at laboratory scale, necessitating longer residence times of 120-480 minutes to achieve complete conversion[process_table].

Heat transfer coefficient optimization represents another critical challenge, as industrial-scale equipment exhibits significantly lower heat transfer rates compared to laboratory glassware [14]. This limitation requires careful thermal management through staged reagent addition and external cooling systems to prevent thermal runaway and maintain product selectivity [12].

Scale-up Considerations and Challenges

The transition from laboratory to industrial scale synthesis presents numerous technical and safety challenges that must be systematically addressed [14] [15] [16]. The fundamental principle governing successful scale-up involves maintaining similar dimensionless numbers, particularly the Damköhler numbers for heat and mass transfer [12].

Safety considerations become paramount at industrial scale due to the large quantities of reactive chemicals and the highly exothermic nature of the synthesis reactions [14] [17]. The heat of reaction for sulfonation processes can reach 380 kJ/kg, requiring robust cooling systems and emergency procedures to prevent thermal runaway [6]. Vapor containment systems must be designed to handle hydrogen chloride and sulfur dioxide evolution while maintaining environmental compliance [14].

Equipment design considerations include the selection of corrosion-resistant materials capable of withstanding the aggressive acidic conditions [14]. Hastelloy and specialized stainless steel alloys are typically employed for reactor construction, with PTFE-lined components used for less critical applications [14]. Agitation systems must be designed to provide adequate mixing while minimizing mechanical stress on temperature-sensitive components [16].

Economic factors significantly influence scale-up decisions, with atom economy and waste minimization becoming increasingly important at industrial scales [14]. The E-factor for fine chemical production can range from 5-100, indicating that substantial amounts of waste are generated for every kilogram of product [18]. Green chemistry principles guide the selection of more efficient catalysts and reaction conditions to minimize environmental impact [19] [18].

Laboratory Preparation Methods

Starting Material Selection and Preparation

The selection of appropriate starting materials for laboratory synthesis follows established principles that balance synthetic efficiency with practical considerations [20] [21] [22]. Starting materials should exhibit defined chemical properties and structure while contributing significant structural fragments to the target molecule [20] [21].

For 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid synthesis, several starting material options are available, each offering distinct advantages[synthetic_table]. Benzene derivatives such as nitrobenzene, chlorobenzene, or substituted anilines provide appropriate structural frameworks while allowing for systematic functional group introduction [23] [24].

The evaluation of starting material suitability involves consideration of commercial availability, cost, and the number of synthetic transformations required [22] [25]. Materials that require fewer synthetic steps while maintaining high yields are generally preferred, provided they meet purity and safety requirements [22]. Custom synthesized intermediates may be justified when they enable more efficient overall synthetic routes [21].

Storage and handling considerations become particularly important for laboratory-scale synthesis, where smaller quantities and extended storage periods are common [26]. Hygroscopic materials require specialized storage conditions with moisture control, while light-sensitive compounds necessitate amber glassware and reduced lighting conditions [27] [26].

Stepwise Functional Group Introduction

The systematic introduction of functional groups represents a cornerstone of modern organic synthesis, enabling the construction of complex molecules through controlled chemical transformations [28] [29] [30]. For 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid, the sequence of functional group introduction significantly impacts both yield and selectivity [24].

The most efficient synthetic sequence typically begins with nitration of the appropriate benzene derivative using mixed acid conditions [31] [32]. The nitro group serves as both an activating group for subsequent electrophilic substitutions and a protecting group that can be selectively reduced to the amine in later steps [29]. Nitration conditions must be carefully controlled to prevent over-nitration and oxidative side reactions [33] [12].

Sulfonation follows as the second major transformation, utilizing sulfur trioxide or fuming sulfuric acid under controlled temperature conditions [3] [34]. The reversible nature of sulfonation allows for thermodynamic control of product distribution, with higher temperatures favoring kinetic products while lower temperatures provide thermodynamic control [3] [34].

Hydroxyl group introduction presents the greatest synthetic challenge, typically requiring selective hydrolysis or nucleophilic substitution reactions [24] [29]. Traditional approaches involve diazotization of aromatic amines followed by hydrolysis, though this sequence must be carefully planned to avoid interference with other functional groups [24].

Alternative Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of alternative approaches that improve efficiency, reduce waste, and enhance safety profiles [35] [36] [37]. For 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid synthesis, several innovative strategies have been explored to overcome limitations of traditional methodologies [35] [36].

Direct C-H activation approaches represent a significant advancement, allowing for the direct functionalization of aromatic rings without pre-existing activating groups [35]. These methods utilize transition metal catalysts to selectively activate specific C-H bonds, enabling more direct synthetic routes with improved atom economy [35] [37].

Flow chemistry techniques offer enhanced safety and control for highly exothermic reactions typical in aromatic substitution chemistry [12]. Microreactor systems provide superior heat and mass transfer characteristics while maintaining precise stoichiometric control [1] [12]. The small reaction volumes inherent in flow systems significantly reduce the risk of thermal runaway while enabling more aggressive reaction conditions [12].

Biocatalytic approaches utilizing engineered enzymes present opportunities for highly selective transformations under mild conditions [23] [38]. Specific enzyme variants have been developed for aromatic hydroxylation and nitro reduction reactions, offering excellent selectivity profiles with minimal side product formation [23]. However, the scalability and economic viability of biocatalytic approaches remain areas of active development [23].

Green Chemistry Applications in Synthesis

The implementation of green chemistry principles in laboratory synthesis reflects growing awareness of environmental sustainability and resource conservation [19] [38] [18]. The twelve principles of green chemistry provide a framework for evaluating and improving synthetic methodologies [18] [39].

Solvent selection represents one of the most impactful areas for green chemistry implementation [19] [38]. Traditional chlorinated solvents are increasingly replaced with environmentally benign alternatives such as water, ionic liquids, or supercritical carbon dioxide [38]. For aromatic sulfonation reactions, ionic liquids offer unique advantages as non-volatile, recyclable media that can enhance reaction selectivity [38].

Catalytic processes are strongly favored over stoichiometric reactions to improve atom economy and reduce waste generation [19] [18]. Heterogeneous catalysts provide additional advantages through simplified product separation and catalyst recovery [19]. Recent developments in organocatalysis offer metal-free alternatives that eliminate concerns about trace metal contamination [38].

Microwave-assisted synthesis exemplifies the application of alternative energy sources to improve reaction efficiency [19] [38]. Microwave heating provides rapid, uniform heating that can dramatically reduce reaction times while improving yields and selectivity [19]. This technology proves particularly valuable for reactions requiring high temperatures or those prone to thermal decomposition [38].

Purification and Characterization Techniques

Crystallization and Recrystallization Protocols

Crystallization and recrystallization represent fundamental purification techniques that exploit differences in solubility to achieve high purity levels [40] [41] [42]. For 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid, the presence of multiple polar functional groups creates specific solubility characteristics that must be carefully managed during purification [27] [41].

The selection of appropriate crystallization solvents follows systematic protocols involving solubility testing across a range of temperatures [41] [42]. Ideal solvents exhibit low solubility for the target compound at room temperature while providing high solubility at elevated temperatures [41] [43]. Water and lower alcohols typically serve as effective crystallization media for sulfonic acid derivatives due to hydrogen bonding interactions [27] [41].

Crystallization kinetics significantly influence both crystal quality and purity levels [40] [43]. Slow cooling rates generally favor the formation of larger, higher-quality crystals with reduced impurity incorporation [40] [42]. Temperature gradients of 0.5-1°C per minute are typically employed, with final cooling to 0-5°C to maximize product recovery [43] [44].

Seeding techniques provide additional control over crystallization outcomes, particularly for compounds prone to supersaturation [43] [44]. Small quantities of pure seed crystals are introduced at the appropriate supersaturation level to initiate controlled nucleation [40] [43]. This approach minimizes the formation of metastable polymorphs while ensuring consistent crystal morphology [44].

The multi-solvent crystallization approach offers enhanced selectivity for complex impurity profiles [41]. This technique involves dissolving the crude product in a primary solvent followed by the controlled addition of an anti-solvent to induce crystallization [41]. The careful selection of solvent pairs enables preferential crystallization of the desired product while maintaining impurities in solution [41].

Analytical Purity Determination

Analytical purity determination requires the application of multiple orthogonal analytical techniques to provide comprehensive characterization of product quality [45] [46] [47]. For 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid, the complex functional group profile necessitates careful method selection and validation [45][analytical_table].

High-performance liquid chromatography represents the primary analytical technique for purity assessment, offering excellent resolution and quantitative accuracy [45] [47] [48]. Reversed-phase HPLC systems using C18 stationary phases provide optimal separation of aromatic compounds with varying polarities [48]. Mobile phase optimization typically involves gradient elution using acetonitrile-water systems with pH adjustment to optimize peak shape and resolution [48].

Quantitative nuclear magnetic resonance spectroscopy provides absolute purity determinations that are independent of reference standards [45]. The technique offers particular advantages for precious or mass-limited samples, as it provides non-destructive analysis with direct quantification capabilities [45]. The 100% quantitative NMR method enables purity assessment by measuring the integration ratio of target compound signals relative to the total integrated area [45].

Mass spectrometry techniques offer unparalleled sensitivity for impurity detection and structural characterization [47][analyticaltable]. Liquid chromatography-mass spectrometry combinations provide both separation and identification capabilities, enabling the detection of impurities at sub-0.001% levels [49][analyticaltable]. Tandem mass spectrometry techniques facilitate structural elucidation of unknown impurities through fragmentation pattern analysis [49].

Elemental analysis provides complementary information about the overall composition and purity of the target compound [50]. The technique involves complete combustion of the sample followed by quantitative determination of carbon, hydrogen, nitrogen, and sulfur content [50]. Comparison of experimental values with theoretical calculations enables assessment of both purity and structural integrity [50].

Impurity Profile Analysis

Impurity profile analysis encompasses the systematic identification, quantification, and control of all impurities present in the target compound [51] [52] [53]. This comprehensive approach ensures product safety and regulatory compliance while providing insights into synthetic pathway optimization [51] [54].

The development of impurity profiling methods requires careful consideration of potential impurity sources, including starting materials, intermediates, by-products, and degradation products [51] [52]. For 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid, common impurities include incompletely substituted derivatives, over-nitrated products, and hydrolysis by-products [48] [53].

Chromatographic method development follows systematic protocols to ensure adequate separation of all potential impurities [48]. The approach typically involves screening multiple stationary phases with different selectivities, followed by mobile phase optimization using pH and organic modifier variations [48]. The goal is to achieve baseline resolution for all components while maintaining reasonable analysis times [48].

Forced degradation studies provide valuable information about potential degradation pathways and impurity formation mechanisms [52] [54]. These studies involve subjecting the compound to various stress conditions including elevated temperature, extreme pH, oxidative conditions, and photolytic exposure [52]. The resulting degradation products are characterized and quantified to establish stability profiles and storage requirements [54].

Liquid chromatography-mass spectrometry represents the gold standard for impurity identification and quantification [49][analytical_table]. The technique combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry [49]. Advanced data processing algorithms enable automatic peak detection, library searching, and quantitative analysis even for unknown impurities [49].

Physical Description

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 134 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 133 of 134 companies with hazard statement code(s):;

H315 (36.09%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (32.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (62.41%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

74525-32-9